molecular formula C11H11N3O2S B15262576 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid

5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid

Cat. No.: B15262576
M. Wt: 249.29 g/mol
InChI Key: AIRCLDOUKULFRI-UHFFFAOYSA-N
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Description

5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid is a heterocyclic compound that features both imidazo[1,2-a]pyrazine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under specific conditions. For example, the preparation might involve the use of solid alumina and room temperature for cross-coupling reactions, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it might inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share the imidazo[1,2-a] scaffold but differ in the fused ring system.

    Thiophene-2-carboxylic acid derivatives: Compounds with similar thiophene moieties but different substituents.

Uniqueness

5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylic acid is unique due to its combination of imidazo[1,2-a]pyrazine and thiophene rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

5-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H11N3O2S/c15-11(16)8-1-2-10(17-8)14-6-5-13-4-3-12-9(13)7-14/h1-4H,5-7H2,(H,15,16)

InChI Key

AIRCLDOUKULFRI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CN=C2CN1C3=CC=C(S3)C(=O)O

Origin of Product

United States

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